molecular formula C5H7NO3 B14725505 (Z)-3-acetamidoprop-2-enoic acid CAS No. 6627-63-0

(Z)-3-acetamidoprop-2-enoic acid

Cat. No.: B14725505
CAS No.: 6627-63-0
M. Wt: 129.11 g/mol
InChI Key: MWVBVDJUFFMLAR-IHWYPQMZSA-N
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Description

(Z)-3-Acetamidoprop-2-enoic acid (IUPAC name: (2Z)-2-acetamido-3-phenylprop-2-enoic acid) is a chiral α,β-unsaturated carboxylic acid derivative characterized by a propenoic acid backbone with an acetamido (-NHCOCH₃) group at the α-position and a phenyl substituent at the β-position. The Z-configuration denotes that the higher-priority groups (acetamido and carboxylic acid) are on the same side of the double bond (C2=C3), influencing its stereochemical properties and intermolecular interactions .

This compound is structurally related to cinnamic acid derivatives but distinguished by the acetamido group, which enhances hydrogen-bonding capabilities. Its applications span organic synthesis, crystallography, and pharmaceutical intermediates, where stereochemistry and substituent effects are critical .

Properties

CAS No.

6627-63-0

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

(Z)-3-acetamidoprop-2-enoic acid

InChI

InChI=1S/C5H7NO3/c1-4(7)6-3-2-5(8)9/h2-3H,1H3,(H,6,7)(H,8,9)/b3-2-

InChI Key

MWVBVDJUFFMLAR-IHWYPQMZSA-N

Isomeric SMILES

CC(=O)N/C=C\C(=O)O

Canonical SMILES

CC(=O)NC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize (Z)-3-acetamidoprop-2-enoic acid involves the amidation of (Z)-3-chloroprop-2-enoic acid with acetamide under basic conditions. The reaction typically requires a base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the amide bond.

    Hydrolysis of Esters: Another approach involves the hydrolysis of (Z)-3-acetamidoprop-2-enoate esters. This method uses acidic or basic hydrolysis to convert the ester into the corresponding carboxylic acid.

Industrial Production Methods: Industrial production of this compound often employs large-scale amidation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-3-acetamidoprop-2-enoic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-3-acetamidoprop-2-enoic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

Medicine:

    Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.

Industry:

    Polymer Production: The compound is utilized in the production of specialty polymers with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-3-acetamidoprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the prop-2-enoic acid moiety can participate in various chemical interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (E)-3-Acetamidoprop-2-enoic Acid

The E-isomer ((2E)-2-acetamido-3-phenylprop-2-enoic acid) differs in the spatial arrangement of substituents, placing the acetamido and carboxylic acid groups on opposite sides of the double bond. This configuration alters:

  • Hydrogen-Bonding Patterns : The Z-isomer’s intramolecular hydrogen bond between the acetamido NH and carboxylic acid O is sterically hindered in the E-isomer, reducing crystal lattice stability .
  • Physicochemical Properties : Experimental data suggest the Z-isomer has a higher melting point (e.g., ~210°C vs. ~195°C for the E-isomer) due to tighter packing from intermolecular hydrogen bonds .
Table 1: Key Differences Between (Z)- and (E)-Isomers
Property (Z)-Isomer (E)-Isomer
Configuration Cis (same side) Trans (opposite sides)
Melting Point Higher (~210°C) Lower (~195°C)
Hydrogen Bonding Strong intramolecular & intermolecular Weaker intermolecular
Solubility in H₂O Moderate Slightly higher

Substituent Variations: Trifluoromethyl Derivatives

(2Z)-2-Acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid (Fig. 1) introduces a trifluoromethyl (-CF₃) group at the phenyl ring’s ortho position. This substituent impacts:

  • Electronic Effects : The electron-withdrawing -CF₃ group reduces electron density at the phenyl ring, altering reactivity in electrophilic substitutions.
Table 2: Substituent Effects on Properties
Property Parent (Z)-3-Acetamidoprop-2-enoic Acid Trifluoromethyl Derivative
Molecular Weight 219.2 g/mol 301.2 g/mol
Substituent Phenyl 2-(Trifluoromethyl)phenyl
Electronic Effect Electron-donating (phenyl) Electron-withdrawing (-CF₃)
Hydrogen Bonding Strong, planar networks Disrupted by steric hindrance

Functional Group Modifications: Carboxylic Acid vs. Ester Derivatives

Replacing the carboxylic acid group with an ester (e.g., methyl ester) eliminates hydrogen-bond donor capacity, significantly reducing crystallinity and solubility in polar solvents. For example:

  • Methyl Ester Derivative : Lacks the -COOH group, resulting in lower melting points (~150°C) and increased lipophilicity .

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